molecular formula C11H14N4O2S2 B3127665 4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-91-3

4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B3127665
CAS No.: 338421-91-3
M. Wt: 298.4 g/mol
InChI Key: IOMPRSGMGRXDKH-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide ( 543694-40-2) is a high-purity sulfonamide-based compound designed for pharmaceutical and chemical research. It features a 1,2,4-triazole core, a scaffold widely recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumoral properties . The molecular structure incorporates a benzenesulfonamide group and a sulfanyl (mercapto) moiety on the triazole ring, making it a versatile building block or intermediate in synthetic organic and medicinal chemistry . Researchers value this compound for developing new active molecules; similar 1,2,4-triazole derivatives are found in established drugs like fluconazole and itraconazole for antimicrobial therapy, as well as in non-steroidal agents for treating estrogen-dependent conditions . Supplied with detailed analytical data, including HPLC, LCMS, GCMS, and NMR for quality verification, this product is intended for use as a pharmaceutical intermediate, fine chemical, or reagent in synthesis . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-8-3-5-9(6-4-8)19(16,17)12-7-10-13-14-11(18)15(10)2/h3-6,12H,7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMPRSGMGRXDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methyl-5-sulfanyl-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide have been tested against various pathogens, showing promising results in inhibiting growth.

Case Study: Antifungal Activity
A study conducted on triazole derivatives demonstrated that certain modifications to the triazole ring enhance antifungal efficacy against Candida species. The incorporation of sulfonamide groups has been linked to increased potency due to improved solubility and bioavailability .

Inhibition of Enzymes
Another significant application is the inhibition of specific enzymes related to disease processes. For example, triazole derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in metabolic disorders such as obesity and type 2 diabetes .

Agricultural Applications

Fungicides
The compound's triazole moiety also positions it as a potential fungicide in agricultural settings. Triazoles are widely used in crop protection due to their ability to inhibit fungal growth. Research has shown that compounds with similar structures can effectively control fungal diseases in crops like wheat and barley .

Material Science Applications

Polymer Chemistry
In material science, sulfonamide-containing compounds are explored for their utility in synthesizing novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaSpecific UseExample/Case Study
Medicinal ChemistryAntimicrobialEffective against Candida species
Enzyme InhibitionInhibits 11β-HSD1 related to obesity
AgriculturalFungicideControls fungal diseases in wheat and barley
Material SciencePolymer SynthesisEnhances thermal stability and strength

Mechanism of Action

The mechanism of action of 4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzene ring, triazole ring, or linker groups. These variations influence physicochemical properties (e.g., solubility, logP) and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Substituents (Triazole/Benzene) Molecular Weight (g/mol) Key Properties/Activities References
4-Methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (Target) C₁₁H₁₃N₄O₂S₂ Methyl (C6H4), -SH (triazole) 317.38 Antimicrobial activity (hypothesized)
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 887308-94-3) C₁₀H₁₁ClN₄O₂S₂ Chloro (C6H4), -SH (triazole) 318.80 Higher logP (1.3 vs. target’s ~1.1)
4-Bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide C₁₀H₁₁BrN₄O₂S₂ Bromo (C6H4), -SH (triazole) 363.25 Enhanced steric bulk; predicted pKa ~8.3
N-[(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide C₁₇H₁₇N₅O₂S₂ Phenyl (triazole), -N-methyl (linker) 395.48 Increased lipophilicity (logP ~2.5)
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide C₁₁H₁₂N₆O₂S Amino (-NH₂), sulfanylidene (triazole) 292.32 Enhanced hydrogen-bonding capacity

Key Observations :

The phenyl-substituted triazole derivative () shows significantly higher molecular weight (395.48 g/mol) and lipophilicity, which may affect pharmacokinetics.

Synthetic Flexibility :

  • The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions, with crystallographic tools (e.g., SHELXL, WinGX) used to confirm structures .

Biological Activity

4-Methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its effects on cardiovascular functions, potential mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14N4O2S2
  • Molecular Weight : 298.38 g/mol
  • CAS Number : [specific CAS number if available]

Biological Activity Overview

The biological activity of this compound is primarily investigated in relation to its effects on cardiovascular health and potential therapeutic applications.

Cardiovascular Effects

Research indicates that certain sulfonamide derivatives can modulate cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, studies utilizing isolated rat heart models have demonstrated that derivatives of benzenesulfonamide can significantly alter these parameters.

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

Compound NameDose (nM)Effect on Perfusion PressureEffect on Coronary Resistance
Control-BaselineBaseline
Benzenesulfonamide0.001IncreaseIncrease
4-Methyl-N-(4-methylphenyl)sulfonamide0.001DecreaseDecrease
Other Derivative 10.001Moderate DecreaseModerate Decrease
Other Derivative 20.001Significant DecreaseSignificant Decrease

The findings suggest that the compound may interact with calcium channels, influencing vascular tone and blood pressure regulation .

The proposed mechanism for the biological activity of this compound involves its interaction with calcium channels in cardiac tissues. The binding affinity and the resultant effects on ion channel dynamics could lead to changes in myocardial contractility and vascular resistance.

Case Studies

  • Study on Perfusion Pressure : A study conducted by Figueroa-Valverde et al. (2023) evaluated the impact of various sulfonamide derivatives on perfusion pressure using isolated rat hearts. It was found that 4-methyl-N-(4-methylphenyl)sulfonamide significantly reduced perfusion pressure compared to controls, indicating a potential vasodilatory effect.
  • Calcium Channel Interaction : Theoretical docking studies suggested that the compound could effectively bind to calcium channels, which are crucial in regulating cardiac contractility and vascular resistance. This interaction was modeled using established docking software, revealing promising binding affinities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the triazole core via cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds. The sulfonamide group is introduced via nucleophilic substitution using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine). Advanced techniques like microwave-assisted synthesis () or flow chemistry can enhance yield and reduce side products.
  • Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Analytical validation using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) is critical ().

Q. How can the molecular structure of this compound be rigorously characterized?

  • Techniques :

  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Use SHELXTL (Bruker AXS) for data processing ( ).
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide S=O stretch at ~1350 cm⁻¹ in IR) ().
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns ().

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., DFT calculations) be resolved for this compound?

  • Case Study : If DFT-predicted bond lengths deviate from crystallographic data (e.g., triazole ring C–N bonds), recalibrate computational parameters (basis set: B3LYP/6-311++G** vs. experimental). Cross-validate using multiple software suites (Gaussian, ORCA) and check for crystal packing effects ().
  • Triangulation : Combine results from XRD, NMR, and IR to identify systematic errors. For example, discrepancies in sulfanyl group conformation may arise from dynamic effects in solution vs. solid state ( ).

Q. What strategies are effective in analyzing biological activity when structural analogs show conflicting results?

  • Approach :

SAR Studies : Compare substituent effects (e.g., methyl vs. cycloheptyl groups on triazole) using in vitro assays (e.g., enzyme inhibition).

Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase for sulfonamides). Validate with isothermal titration calorimetry (ITC) ().

Data Validation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates ().

Q. How can crystallographic disorder or twinning be addressed during structure refinement?

  • SHELXL Workflow :

  • Use PART instructions to model disordered regions (e.g., methyl groups).
  • Apply TWIN commands for twinned data (HKLF5 format).
  • Validate with R1 convergence (<5%) and CheckCIF/PLATON alerts ( ).
    • Case Example : For a triazole derivative with partial occupancy, refine anisotropic displacement parameters (ADPs) and apply restraints to prevent overfitting ().

Methodological Considerations

Q. What software tools are recommended for visualizing and analyzing non-covalent interactions in this compound?

  • Visualization : ORTEP-3 ( ) for thermal ellipsoid plots; Mercury (CCDC) for Hirshfeld surfaces to quantify H-bonding/π-π interactions.
  • Quantitative Analysis : CrystalExplorer for energy frameworks; Multiwfn for AIM topology analysis ().

Q. How can reaction mechanisms for triazole-sulfonamide coupling be experimentally validated?

  • Kinetic Studies : Monitor intermediates via in situ FT-IR or LC-MS. For example, track the disappearance of sulfonyl chloride peaks (1770 cm⁻¹) ().
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace triazole ring formation via 2D NMR (HSQC) ().

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?

  • Standardization : Document reaction conditions (solvent purity, temperature gradients) in detail. Use IUPAC guidelines for reporting yields and characterization data ( ).
  • Open Data : Deposit crystallographic data in CCDC (e.g., depository number CCDC-1441403 for related triazoles) ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 2
4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

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